1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)-
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Overview
Description
3-Mesitylisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans It features a mesityl group (a derivative of mesitylene) attached to the isobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylisobenzofuran-1(3H)-one typically involves the following steps:
Formation of the Isobenzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-phthalaldehyde and phenols.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation or acylation reactions using mesitylene and appropriate catalysts like aluminum chloride.
Industrial Production Methods
While specific industrial production methods for 3-Mesitylisobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Mesitylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isobenzofuran core or the mesityl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Mesitylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Mesitylisobenzofuran-1(3H)-one exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran: The parent compound without the mesityl group.
Benzofuran: A related compound with a fused benzene and furan ring.
Dibenzofuran: An analog with an additional fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen in the furan ring.
Benzothiophene: An analog with a sulfur atom instead of oxygen in the furan ring.
Uniqueness
3-Mesitylisobenzofuran-1(3H)-one is unique due to the presence of the mesityl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
101596-89-8 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O2/c1-10-8-11(2)15(12(3)9-10)16-13-6-4-5-7-14(13)17(18)19-16/h4-9,16H,1-3H3 |
InChI Key |
RXLGUWLUGZQJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
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